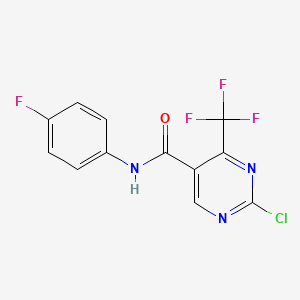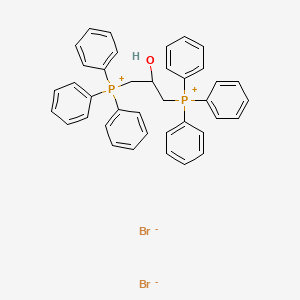
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is a chemical compound that features a unique structure with two triphenylphosphonium groups attached to a 2-hydroxypropane-1,3-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with a suitable dihalide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is used as a reagent in various organic synthesis reactions. It can act as a phase-transfer catalyst and is involved in the preparation of other phosphonium salts.
Biology
In biological research, this compound is studied for its potential role in mitochondrial targeting due to the presence of triphenylphosphonium groups, which can facilitate the delivery of therapeutic agents to mitochondria.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems, particularly for targeting drugs to specific cellular organelles.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide involves its ability to interact with cellular membranes and facilitate the transport of molecules across these membranes. The triphenylphosphonium groups enhance the compound’s lipophilicity, allowing it to penetrate lipid bilayers and target specific cellular compartments, such as mitochondria. This targeting capability is leveraged in various applications, including drug delivery and mitochondrial research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonium salts such as:
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (4-Hydroxybutyl)triphenylphosphonium bromide
Uniqueness
What sets (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide apart from these similar compounds is its unique structure with two triphenylphosphonium groups attached to a 2-hydroxypropane-1,3-diyl backbone. This dual phosphonium structure enhances its ability to interact with and penetrate cellular membranes, making it particularly effective for applications requiring targeted delivery to specific cellular compartments.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in organic synthesis, biological research, and drug delivery systems. Further research and development may uncover even more applications for this intriguing compound.
Propriétés
Numéro CAS |
13703-27-0 |
|---|---|
Formule moléculaire |
C39H36Br2OP2 |
Poids moléculaire |
742.5 g/mol |
Nom IUPAC |
(2-hydroxy-3-triphenylphosphaniumylpropyl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C39H36OP2.2BrH/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39;;/h1-30,33,40H,31-32H2;2*1H/q+2;;/p-2 |
Clé InChI |
YOSBLZKAJZONEK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


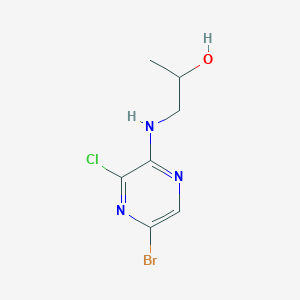


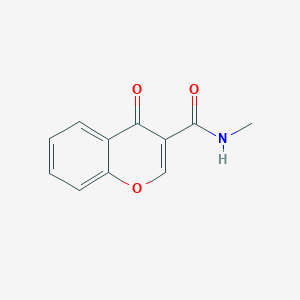

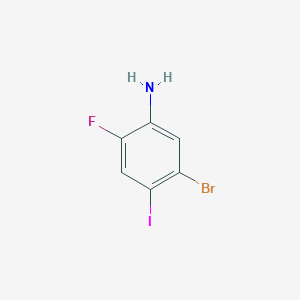
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)

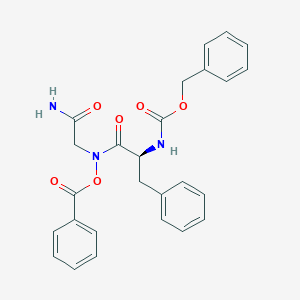
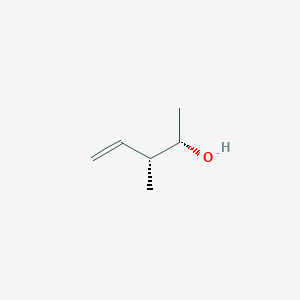
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
